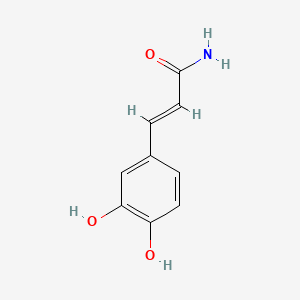

3,4-Dihydroxycinnamamide

Description

Contextualization within Natural Product Chemistry and Phytochemistry

3,4-Dihydroxycinnamamide (B189771), a derivative of cinnamic acid, holds a firm place within the fields of natural product chemistry and phytochemistry. Natural product chemistry is dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms, while phytochemistry specifically focuses on the chemical compounds found in plants. 3,4-Dihydroxycinnamamide is recognized as a natural product and has been identified in various plant species, contributing to their chemical profiles and potential biological activities. mdpi.comresearchgate.netnih.govsemanticscholar.orgacs.orgtargetmol.comcolab.wsnih.govresearchgate.net

Phytochemical investigations of various medicinal plants have revealed the presence of a diverse range of secondary metabolites, including alkaloids, flavonoids, phenols, and terpenoids. botanyjournals.comnih.govresearchgate.net Cinnamamide (B152044) derivatives, including 3,4-Dihydroxycinnamamide, are part of the broader class of phenylpropanoids, which are synthesized by plants from the amino acids phenylalanine and tyrosine. mdpi.comresearchgate.net The presence of 3,4-Dihydroxycinnamamide in plants such as Toddalia asiatica underscores its role as a constituent of the plant kingdom's chemical arsenal. colab.wsnih.govresearchgate.net The study of such compounds is integral to understanding the chemotaxonomy of plants and identifying new bioactive molecules.

Historical Perspective and Significance of Cinnamamide Scaffolds in Bioactive Compounds

The cinnamamide scaffold is a recurring structural motif in a multitude of natural and synthetic compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. researchgate.netnih.gov Historically, compounds containing the cinnamamide core have been isolated from various natural sources and have demonstrated a broad spectrum of biological effects. researchgate.netnih.gov

The significance of the cinnamamide scaffold lies in its versatility as a template for the design and synthesis of new drug-like molecules. researchgate.netnih.gov Researchers have extensively modified the basic cinnamamide structure to explore structure-activity relationships and develop compounds with enhanced potency and selectivity for various therapeutic targets. nih.govresearchgate.net This has led to the discovery of cinnamamide derivatives with a wide array of pharmacological properties, as detailed in the table below.

| Biological Activity | Examples of Cinnamamide Derivatives Investigated |

| Anticancer | Various synthetic cinnamamide derivatives researchgate.net |

| Anti-inflammatory | α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxycinnamamide ijpsr.com |

| Antioxidant | Caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives nih.govnih.gov |

| Tyrosinase Inhibition | Novel N-(2-morpholinoethyl)cinnamamide derivatives nih.govnih.gov |

| Neuroprotective | Various cinnamamide derivatives nih.gov |

| Antimicrobial | Synthetic cinnamides and cinnamates researchgate.net |

Current Research Landscape and Unaddressed Questions for 3,4-Dihydroxycinnamamide Investigation

The current research on 3,4-Dihydroxycinnamamide and its related derivatives is vibrant, with a primary focus on its potential therapeutic applications. Key areas of investigation include its antioxidant, anti-inflammatory, and enzyme inhibitory activities.

Detailed Research Findings:

Antioxidant Activity: The 3,4-dihydroxy substitution pattern on the phenyl ring is a well-known feature of potent antioxidant compounds, such as caffeic acid. nih.govnih.gov Studies on related α-cyanocinnamamide derivatives have shown that the presence of hydroxyl groups on the phenyl ring contributes to excellent antioxidant properties, as demonstrated in DPPH and nitric oxide radical scavenging assays. ijpsr.com This suggests that 3,4-Dihydroxycinnamamide likely possesses significant antioxidant capabilities, which can be attributed to its ability to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Activity: The anti-inflammatory potential of cinnamamide derivatives is another active area of research. For instance, α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxycinnamamide has been shown to exhibit better anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to the standard drug Diclofenac. ijpsr.com The anti-inflammatory effects of these compounds are often linked to their phenolic hydroxyl groups. The mechanisms underlying these effects may involve the inhibition of pro-inflammatory enzymes and signaling pathways. nih.govmdpi.comfrontiersin.orgresearchgate.netphycomania.com

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnih.gov Several studies have demonstrated that cinnamamide derivatives can act as potent tyrosinase inhibitors. nih.govnih.govdntb.gov.uaresearchgate.net The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is considered important for this activity. nih.gov Notably, derivatives with a 2,4-dihydroxy substitution on the phenyl ring have shown strong tyrosinase inhibitory effects. nih.gov While direct studies on 3,4-Dihydroxycinnamamide's tyrosinase inhibitory activity are less common, the structural similarities to known inhibitors suggest it is a promising candidate for investigation.

Unaddressed Questions for Future Investigation:

Despite the progress made, several questions regarding 3,4-Dihydroxycinnamamide remain to be fully addressed, paving the way for future research directions:

Comprehensive Biological Profiling: What is the full spectrum of biological activities of 3,4-Dihydroxycinnamamide? While antioxidant and anti-inflammatory properties are indicated, a systematic screening against a wider range of biological targets is needed.

Mechanism of Action: What are the specific molecular mechanisms underlying the observed biological effects of 3,4-Dihydroxycinnamamide? Identifying its direct cellular targets and signaling pathways is crucial for understanding its mode of action.

Structure-Activity Relationship (SAR) Studies: How do modifications to the 3,4-Dihydroxycinnamamide structure affect its biological activity? Systematic SAR studies would provide valuable insights for the design of more potent and selective derivatives.

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of 3,4-Dihydroxycinnamamide? Understanding its pharmacokinetic profile is essential for evaluating its potential as a therapeutic agent.

In Vivo Efficacy: While some related compounds have shown efficacy in animal models, further in vivo studies are needed to validate the therapeutic potential of 3,4-Dihydroxycinnamamide for specific conditions.

Addressing these questions will be instrumental in unlocking the full potential of 3,4-Dihydroxycinnamamide and its derivatives in various scientific and therapeutic domains.

Chemical Synthesis of 3,4-Dihydroxycinnamamide and its Analogues

The construction of the 3,4-dihydroxycinnamamide scaffold and its derivatives is achievable through several synthetic strategies, ranging from straightforward coupling reactions to more complex condensation and cyclization pathways.

The most direct methods for synthesizing the 3,4-dihydroxycinnamamide core involve the formation of an amide bond between a caffeic acid derivative and an amine. A common and facile approach is the reaction of a cinnamoyl chloride with an appropriate amine. In this method, the carboxylic acid (caffeic acid) is first activated, often by treatment with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to form the more reactive acid chloride. researchgate.netbeilstein-journals.org This intermediate then readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or a primary/secondary amine to yield the desired cinnamamide. The reaction is typically performed in an aprotic solvent and often includes a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Alternative coupling reagents can also facilitate this transformation without the need for harsh chlorinating agents. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used to activate the carboxylic acid for direct amidation. researchgate.netbeilstein-journals.org A facile synthesis for substituted α-cyano-N-(4-hydroxyphenyl) cinnamamides, analogues of 3,4-Dihydroxycinnamamide, has been reported, highlighting the utility of straightforward reactions in generating these structures. ijpsr.com

| Reagent Type | Example Reagent | Role | Reference |

|---|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | researchgate.net |

| Coupling Agent | EDC·HCl | Activates carboxylic acid for direct amidation | beilstein-journals.org |

| Coupling Agent | BOP Reagent | Activates carboxylic acids for amide formation | |

| Base | Triethylamine (Et₃N) | Neutralizes acid byproduct |

The Knoevenagel condensation provides a powerful route to α,β-unsaturated systems and is a cornerstone for the synthesis of cinnamic acids, the direct precursors to cinnamamides. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., malonic acid, cyanoacetic acid) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org

For the synthesis of 3,4-Dihydroxycinnamamide, the process typically begins with the Knoevenagel condensation of 3,4-dihydroxybenzaldehyde (B13553) with malonic acid. vulcanchem.com This reaction is often catalyzed by a weak base, such as pyridine (B92270) or piperidine, and the initial condensation product undergoes subsequent decarboxylation upon heating to afford caffeic acid (3,4-dihydroxycinnamic acid). wikipedia.org Following the synthesis of the cinnamic acid precursor, amidation is carried out as described in the previous section to yield the final 3,4-Dihydroxycinnamamide. This two-step approach is highly versatile and allows for the synthesis of a wide array of substituted cinnamamides by simply varying the initial benzaldehyde. mdpi.combhu.ac.in Environmentally benign procedures for the Knoevenagel condensation have been developed using water as a solvent and catalysts like tetrabutylammonium (B224687) bromide (TBAB) or specific ionic liquids. semanticscholar.orgrsc.org

Beyond direct amidation and Knoevenagel-based routes, other synthetic methodologies offer access to cinnamamide analogues and more complex molecular architectures.

Nucleophilic Addition: While Michael addition typically involves nucleophilic attack at the β-position of α,β-unsaturated carbonyls, recent research has developed methods for anti-Michael addition, where nucleophiles add to the α-position of cinnamamide derivatives. qs-gen.com This palladium-catalyzed reaction proceeds smoothly with a range of nucleophiles, including indoles and pyrroles, providing a one-step method to α-substituted carbonyl compounds with high atomic efficiency. qs-gen.com

Cyclization Reactions: Cinnamamide derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Iron-catalyzed decarboxylative radical alkylative cyclization of cinnamamides has been used as an efficient method to produce dihydroquinolinone analogues with excellent diastereoselectivity. beilstein-journals.org

The use of polyphosphoric acid (PPA) can induce intramolecular thermal cyclization of N-phenyl cinnamamides to yield substituted 3,4-dihydrophenyl carbostyrils in high yields. asianpubs.org

Triflic acid can mediate the cyclization of N-benzyl-cinnamamides to form benzazepinones or, in some cases, trigger a cascade reaction leading to novel heptacyclic structures. researchgate.net

These advanced routes demonstrate the versatility of the cinnamamide scaffold in constructing diverse and complex molecules.

Biosynthesis and Occurrence of 3,4-Dihydroxycinnamamide in Biological Systems

3,4-Dihydroxycinnamamide, also known as caffeamide, is a naturally occurring phenolic amide found in the plant kingdom. Its formation is integrated within the broader phenylpropanoid pathway.

The biosynthesis of 3,4-Dihydroxycinnamamide originates from the amino acid L-phenylalanine or, in some plants, L-tyrosine. frontiersin.orgfrontiersin.org The general phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia lyase (PAL) to form cinnamic acid. researchgate.net This is followed by a series of hydroxylation reactions. Cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, which is then further hydroxylated to yield caffeic acid (3,4-dihydroxycinnamic acid).

The central intermediate for cinnamamide formation is the activated thioester, caffeoyl-CoA, which is synthesized from caffeic acid by the enzyme 4-coumaroyl-CoA ligase (4CL). frontiersin.org Caffeoyl-CoA is a critical branch point in plant secondary metabolism. It can be directed towards the biosynthesis of flavonoids (which lead to tannins like proanthocyanidins) and lignin (B12514952), or it can be condensed with an amine to form amides. biosynth.commdpi.com The formation of 3,4-Dihydroxycinnamamide occurs when caffeoyl-CoA is condensed with ammonia. This pathway shares precursors and enzymatic steps with the synthesis of lignin monomers and various classes of tannins, explaining its frequent co-occurrence with these major plant polymers. biosynth.com

Phenolic amides, including derivatives of 3,4-Dihydroxycinnamamide, have been isolated and identified from various plant sources. A chemical investigation of the roots of Toddalia asiatica led to the isolation of several amide compounds. researchgate.net Among these were new natural products such as (7E)-N-(4′-hydroxyphenethyl)-3,4,5-trihydroxycinnamamide, a close analogue of 3,4-Dihydroxycinnamamide. researchgate.netcolab.ws

The general procedure for isolating such compounds from plant material involves extraction with a solvent like ethanol, followed by partitioning and repeated chromatographic techniques to purify the individual components. The structural elucidation of these isolated natural products is typically achieved through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques (COSY, HMQC, HMBC) and Mass Spectrometry (MS). researchgate.net High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is another key analytical technique used for the characterization and quantification of cinnamic acid derivatives in plant extracts. mdpi.com

| Compound Name | Plant Source | Isolation Method | Characterization Technique | Reference |

|---|---|---|---|---|

| (7E)-N-(4′-hydroxyphenethyl)-3,4,5-trihydroxycinnamamide | Toddalia asiatica (Roots) | Ethanol extraction, chromatography | 1D & 2D NMR, MS | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINBYEVHNDIYBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332079-35-3 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Biosynthetic Considerations

Biosynthetic Approaches

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant advancement in chemical biology and biotechnology, allowing for the introduction of novel chemical functionalities into proteins. While 3,4-Dihydroxycinnamamide (B189771) itself is not an amino acid, the genetic incorporation of the structurally related amino acid L-3,4-dihydroxyphenylalanine (L-DOPA) provides a powerful illustration of how cellular machinery can be engineered to handle and utilize dihydroxyphenyl moieties. This technology enables the production of proteins with unique properties, such as enhanced adhesion or the ability to undergo specific chemical conjugations. nih.govjove.comnih.gov

The core of this technology involves the expansion of the genetic code of an organism, typically Escherichia coli. nih.gov This is achieved by introducing a new, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. jove.comjove.com This new pair works independently of the host's endogenous synthetases and tRNAs, and is engineered to recognize the non-canonical amino acid (in this case, L-DOPA) and assign it to a specific codon, often a nonsense or "stop" codon like the amber codon (UAG), that is repurposed for this task. nih.govresearchgate.net

A significant challenge in this field has been the reliance on externally supplied, chemically synthesized ncAAs. nih.gov High concentrations of L-DOPA in the culture medium can be toxic to cells, which limits the efficiency of its incorporation. nih.govjove.com To overcome this, researchers have engineered autonomous bacterial strains that can both biosynthesize L-DOPA and incorporate it into proteins. nih.govnih.gov This approach creates a self-contained system where the ncAA is produced internally and is immediately available for protein synthesis, often leading to higher yields of the modified protein compared to systems that rely on feeding the ncAA externally. nih.gov

Several biosynthetic pathways have been introduced into E. coli to facilitate the in-situ production of L-DOPA. One notable method utilizes the enzyme tyrosine phenol-lyase (TPL), which can synthesize L-DOPA from readily available and inexpensive precursors: catechol, pyruvate, and ammonia (B1221849). jove.comrsc.orgnih.gov This direct incorporation system has been shown to be highly efficient, with minimal misincorporation of other natural amino acids. nih.gov Another strategy involves introducing an oxygenase-based pathway that can produce L-DOPA from tyrosine. nih.gov

The successful genetic incorporation of biosynthesized L-DOPA has been confirmed through various biochemical experiments and mass spectrometry analysis. nih.govresearchgate.net The unique catechol group of the incorporated L-DOPA residue serves as a versatile chemical handle for site-specific protein functionalization. nih.govnih.gov This allows for precise modifications, such as the attachment of fluorescent probes for imaging applications or the creation of crosslinked protein oligomers. jove.comnih.gov For instance, researchers have successfully prepared fluorophore-labeled antibodies for the detection of cancer cells by incorporating L-DOPA and then using oxidative coupling reactions for labeling. nih.gov

The development of these autonomous systems, where L-DOPA is biosynthesized and genetically encoded as a 21st amino acid, marks a critical step toward creating organisms with expanded chemical capabilities for applications in medicine and materials science. nih.govnih.gov

Table 1: Key Enzymes and Components in L-DOPA Biosynthesis and Incorporation

| Component | Function | Precursors/Substrates | Host Organism | Reference |

| Tyrosine Phenol-lyase (TPL) | Biosynthesis of L-DOPA | Catechol, Pyruvate, Ammonia | Escherichia coli | rsc.org, jove.com |

| Engineered aaRS/tRNA pair | Site-specific incorporation of L-DOPA | L-DOPA, ATP, tRNA | Escherichia coli | jove.com, jove.com |

| Oxygenase-based pathway | Biosynthesis of L-DOPA from Tyrosine | Tyrosine, O₂ | Escherichia coli | nih.gov |

| DOPA-specific aminoacyl-tRNA synthetase (DOPARS) | Charges tRNA with L-DOPA | L-DOPA, tRNA | Escherichia coli | nih.gov, researchgate.net |

Table 2: Research Findings on Genetic Incorporation of L-DOPA

| Finding | Method | Significance | Reference |

| Creation of an autonomous bacterium utilizing L-DOPA as a 21st amino acid. | Introduction of an oxygenase-based L-DOPA biosynthetic pathway and an engineered synthetase/tRNA pair into E. coli. | Overcomes limitations of exogenous L-DOPA feeding, leading to higher protein yields. Enables site-specific protein functionalization. | nih.gov, nih.gov |

| Direct incorporation of L-DOPA biosynthesized by tyrosine phenol-lyase. | Use of TPL to synthesize L-DOPA from catechol, pyruvate, and ammonia in E. coli, coupled with an evolved aaRS/tRNA pair. | Provides an efficient and direct system for producing L-DOPA containing proteins from inexpensive starting materials. | rsc.org, jove.com, nih.gov |

| Enhanced protein yield with biosynthetic L-DOPA. | Comparison of protein production in autonomous cells versus cells fed externally with 9 mM L-DOPA. | Autonomous cells showed greater production yields of DOPA-containing proteins. | nih.gov |

| Site-specific protein conjugation. | Use of the incorporated L-DOPA's catechol group for oxidative coupling or cycloaddition reactions. | Demonstrates the utility of L-DOPA incorporation for creating precisely modified proteins, such as labeled antibodies. | nih.gov, jove.com |

Mechanistic Insights into Biological Activities in Preclinical Models

Investigation of Antioxidant Mechanisms of 3,4-Dihydroxycinnamamide (B189771)

The antioxidant capabilities of 3,4-Dihydroxycinnamamide are a cornerstone of its biological profile. These mechanisms are multifaceted, involving direct interaction with reactive molecules and modulation of cellular defense systems.

3,4-Dihydroxycinnamamide has demonstrated notable efficacy in neutralizing harmful free radicals and reactive oxygen species (ROS). This activity is frequently assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and by measuring its effect on nitric oxide (NO) radicals. nih.govmdpi.commdpi.com

The DPPH assay is a standard and rapid method to evaluate the antioxidant capacity of compounds. mdpi.commdpi.com The principle of this assay lies in the decolorization of the stable free radical DPPH when it is reduced by an antioxidant. mdpi.com Phenolic compounds, in particular, are known to show a strong response in the DPPH assay. mdpi.com

Nitric oxide is a crucial signaling molecule but can be detrimental at high concentrations, contributing to oxidative stress. nih.govmdpi.com The ability of a compound to scavenge nitric oxide is a key indicator of its antioxidant potential. nih.govnih.gov Studies have shown that certain natural extracts can exhibit significant nitric oxide scavenging activity, sometimes even greater than standard antioxidants. nih.govcore.ac.uk The process involves the reaction of the antioxidant with sodium nitroprusside, a compound that generates nitric oxide, and the subsequent measurement of nitrite (B80452) formation. nih.gov

The following table summarizes the free radical scavenging activities of related compounds, providing a comparative context for the potential efficacy of 3,4-Dihydroxycinnamamide.

| Assay | Compound/Extract | Activity/IC50 | Reference |

| DPPH Radical Scavenging | Butea superba Extract | IC50 = 487.67 ± 21.94 µg/ml | nih.gov |

| ABTS Radical Scavenging | Butea superba Extract | IC50 = 30.83 ± 1.29 µg/ml | nih.gov |

| Nitric Oxide Scavenging | Citrullus lanatus Seed Extract | Potent scavenging activity | core.ac.uk |

| Superoxide Anion Radical Scavenging | Citrullus lanatus Seed Extract | IC50 = 44.65 ± 3.21 µg/mL | core.ac.uk |

This table is for illustrative purposes and showcases the antioxidant activities of various natural extracts against different radicals.

Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals, a key driver of oxidative stress. mdpi.commdpi.com The ability to chelate, or bind, these metal ions is an important antioxidant mechanism, as it prevents them from participating in these damaging reactions. mdpi.commdpi.commdpi.com The effectiveness of a chelator is dependent on its affinity for the specific metal and the stability of the resulting complex. mdpi.com Phenolic compounds, including flavonoids and phenolic acids, are recognized for their iron-chelating abilities. researchgate.net The catechol group, present in 3,4-Dihydroxycinnamamide, is a known structural feature that contributes to high chelation affinity for ions like Cu(II). rsc.org By sequestering these pro-oxidant metals, 3,4-Dihydroxycinnamamide can significantly reduce the generation of ROS and mitigate oxidative stress. frontiersin.org

In vitro studies have demonstrated the capacity of compounds structurally related to 3,4-Dihydroxycinnamamide to protect cells from oxidative damage. nih.govnih.gov For instance, a polyphenolic glycoside, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside (DBPG), has been shown to protect both liver (BNLCL2) and keratinocyte (HaCaT) cells from oxidative stress. nih.gov This protection is attributed to the reduction of ROS production and the enhancement of cellular antioxidant enzymes like glutathione (B108866) peroxidase (GPx). nih.gov Similarly, dihydromyricetin (B1665482) has been found to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide-induced oxidative stress by attenuating apoptosis and inhibiting the overproduction of intracellular ROS. nih.gov These findings suggest that 3,4-Dihydroxycinnamamide may exert a cytoprotective effect by bolstering cellular defenses against oxidative insults. nih.gov

The antioxidant activity of phenolic compounds is intrinsically linked to the number and position of their phenolic hydroxyl (-OH) groups. nih.govfrontiersin.org These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com The resulting radical on the phenolic compound is stabilized by resonance. mdpi.com Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity. nih.govfrontiersin.org Specifically, the dihydroxy arrangement, as seen in the catechol structure of 3,4-Dihydroxycinnamamide, is known to confer significant antioxidant properties. nih.govmdpi.com The position of these hydroxyl groups also plays a crucial role; for instance, an ortho-dihydroxy configuration, as in 3,4-dihydroxy compounds, is particularly effective. mdpi.com The presence of these phenolic hydroxyls is a key determinant of the potent free radical scavenging and antioxidant capacity of 3,4-Dihydroxycinnamamide. nih.govnih.gov

Anti-inflammatory Actions of 3,4-Dihydroxycinnamamide and its Derivatives

Inflammation is a complex biological response that is closely intertwined with oxidative stress. mdpi.com The modulation of inflammatory pathways is another significant aspect of the biological activity of 3,4-Dihydroxycinnamamide.

Derivatives of cinnamic acid have demonstrated the ability to modulate key inflammatory pathways in vitro. nih.govnih.gov For example, 3,4,5-trihydroxycinnamic acid (THCA), a related compound, has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators. nih.govnih.gov These mediators include cytokines and chemokines, which are signaling proteins that orchestrate the inflammatory response. veterinaryworld.orgihs-headache.org

Research has shown that THCA can inhibit the activation of signaling pathways such as AKT, MAPK, and NF-κB in various cell lines. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the expression of numerous pro-inflammatory genes. nih.govfrontiersin.org The table below presents findings on the anti-inflammatory effects of a related compound, 3,4,5-Trihydroxycinnamic acid (THCA), in a human keratinocyte cell line.

| Cell Line | Stimulant | Compound | Effect | Reference |

| HaCaT | TNF-α/IFN-γ | 3,4,5-Trihydroxycinnamic acid (THCA) | Reduced secretion and mRNA expression of IL-6, IL-8, and other chemokines. | nih.gov |

| A549, BV2 microglia, RAW264.7 | Lipopolysaccharide | 3,4,5-Trihydroxycinnamic acid (THCA) | Inhibited NF-κB, AKT, ERK, JNK, and p38 activation. | nih.gov |

This table illustrates the modulatory effects of a cinnamic acid derivative on inflammatory mediators and pathways.

These findings suggest that 3,4-Dihydroxycinnamamide may share similar anti-inflammatory properties by targeting these critical signaling cascades, thereby reducing the production of inflammatory mediators.

Evaluation in in vivo Inflammation Models (e.g., carrageenan-induced rat paw edema assay)

The carrageenan-induced paw edema assay in rodents is a widely utilized and standard preclinical model for investigating acute inflammation and evaluating the efficacy of potential anti-inflammatory agents. nih.govnih.govpublichealthtoxicology.commdpi.com The model involves injecting carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse, which elicits a predictable and reproducible inflammatory response. mdpi.com This response is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins, leading to classic signs of inflammation like edema (swelling), hyperalgesia (increased pain sensitivity), and erythema (redness). publichealthtoxicology.comsemanticscholar.org The extent of edema is typically quantified by measuring the change in paw volume or thickness over several hours. nih.govsemanticscholar.org

While direct studies evaluating 3,4-Dihydroxycinnamamide in the carrageenan-induced paw edema model were not identified in the reviewed literature, its parent compound, caffeic acid, has been noted for its anti-inflammatory properties. mdpi.comresearchgate.net Caffeic acid and its derivatives, such as caffeoylquinic acid, have shown various biological activities, including anti-inflammatory effects. mdpi.com The anti-inflammatory potential of plant extracts is often evaluated using this assay, with significant reductions in paw edema indicating efficacy. nih.govmdpi.comsemanticscholar.org For instance, olive leaf extract and Ammoides verticillata essential oil have demonstrated dose-dependent reductions in paw thickness in this model, comparable to standard drugs like diclofenac. nih.govmdpi.com This contextual evidence suggests a potential avenue for future investigation into the specific anti-inflammatory effects of 3,4-Dihydroxycinnamamide itself.

Antimicrobial Efficacy of 3,4-Dihydroxycinnamamide and its Derivatives

The antimicrobial properties of 3,4-Dihydroxycinnamamide and related compounds have been explored against a range of pathogenic microorganisms. The core structure, derived from caffeic acid, is a key pharmacophore that has been investigated for its therapeutic potential. researchgate.net

The antibacterial potential of caffeic acid and its derivatives has been established against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netmdpi.combiomedpharmajournal.org These bacteria are common culprits in hospital-acquired infections and are known for developing antibiotic resistance. mdpi.com Studies have shown that the parent compound, caffeic acid, exhibits antibacterial activity against S. aureus with a reported Minimum Inhibitory Concentration (MIC) of >50 µg/mL. researchgate.net

Derivatization of the caffeic acid structure into amides is a strategy employed to enhance or modify biological activity. researchgate.net While specific MIC values for 3,4-Dihydroxycinnamamide are not detailed in the available literature, related amide derivatives have been synthesized and evaluated. The acrylamide (B121943) framework is considered a valuable pharmacophore for designing new therapeutic agents with antibacterial activity. researchgate.net The efficacy of such compounds can vary; for example, studies on other heterocyclic structures like 3,4-dihydropyrimidine-2(1H)-ones have reported significant inhibitory activity against E. coli and S. aureus with MIC values as low as 32 µg/mL. nih.gov Similarly, a 1,3,4-oxadiazole-based compound showed high potency against S. aureus with a MIC90 of 0.5 μg/mL, though it was ineffective against E. coli. nih.gov

| Compound/Derivative Class | Target Microorganism | Reported Activity (MIC/EC50) |

| Caffeic Acid | Staphylococcus aureus | >50 µg/mL researchgate.net |

| Caffeic Acid | Staphylococcus epidermidis | EC50 2.78 µg/mL researchgate.net |

| Caffeic Acid | Pseudomonas fluorescens | >50 µg/mL researchgate.net |

| Caffeic Acid | Bacillus subtilis | >50 µg/mL researchgate.net |

| 3,4-dihydropyrimidine-2(1H)-one Derivatives | Escherichia coli | 32-64 µg/mL nih.gov |

| 3,4-dihydropyrimidine-2(1H)-one Derivatives | Staphylococcus aureus | 32-64 µg/mL nih.gov |

Compounds possessing a caffeoyl moiety, including caffeic acid and its derivatives, have demonstrated notable antiviral properties. nih.gov Research has highlighted their activity against a range of viruses, including Herpes Simplex Virus (HSV), influenza virus, and Human Immunodeficiency Virus (HIV). researchgate.netnih.gov

The antiviral activity of caffeic acid can be significantly enhanced—by up to 100-fold—through chelation with metal ions like Fe³⁺. nih.gov These chelates have shown effectiveness against HSV-1 and HSV-2, and moderate activity against vaccinia virus and a VSV-Ebola pseudotyped virus. nih.gov The proposed mechanism for this anti-HSV action involves the targeting of heparan sulfate (B86663) proteoglycans, which are essential for the virus to attach to host cells. nih.gov

Structure-activity relationship studies on derivatives of dicaffeoyltartaric acid (DCTA) have identified potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. acs.org These studies underscore that the biscatechol moiety is critical for inhibiting the integrase enzyme. acs.org Caffeic acid phenethyl amide (CAPA), a direct amide derivative, has been synthesized to improve the metabolic stability of its ester counterpart (CAPE), which is also known for its antiviral properties. mdpi.com The acrylamide framework itself is recognized as a valuable pharmacophore in the design of novel antiviral drugs. researchgate.net

| Compound Class | Target Virus/Enzyme | Key Findings |

| Caffeic Acid Chelates (e.g., with Fe³⁺) | Herpes Simplex Virus (HSV-1, HSV-2) | Potent activity, likely by interfering with viral attachment to cells. nih.gov |

| Caffeic Acid | HIV-1 Integrase | Inhibits strand transfer activity (IC50 24 µg/mL). researchgate.net |

| Dicaffeoyltartaric Acid Analogues | HIV-1 Integrase & Replication | Potent inhibition of integrase (IC50 as low as 0.07 µM) and anti-HIV activity (EC50 as low as 0.66 µM). acs.org |

| Caffeic Acid Phenethyl Amide (CAPA) | General | Developed as a metabolically stable analogue of the known antiviral agent CAPE. mdpi.com |

Enzyme Modulation and Molecular Target Engagement

The biological effects of 3,4-Dihydroxycinnamamide are intrinsically linked to its ability to interact with and modulate the function of specific proteins, particularly enzymes and receptors that play pivotal roles in cellular signaling pathways.

Protein kinases are a critical family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins. wikipedia.org Their dysregulation is a hallmark of many diseases, making them a major target for drug development. wikipedia.org 3,4-Dihydroxycinnamamide has been identified as a potential kinase inhibitor. googleapis.comicellsci.com

Specifically, it has been named as an active compound in pharmaceutical compositions of pyrazole (B372694) derivatives designed as tyrosine kinase inhibitors. googleapis.comgoogle.com Tyrosine kinases are a subgroup of protein kinases that are frequent targets in cancer therapy. Furthermore, some chemical suppliers categorize 3,4-Dihydroxycinnamamide as a protein kinase inhibitor, although specific inhibitory concentrations (IC50) or target profiles are not always provided in such listings. icellsci.comtargetmol.com This suggests that the 3,4-dihydroxycinnamoyl scaffold is recognized for its potential to interact with the ATP-binding site or allosteric sites of kinases, thereby modulating their activity.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small, lipophilic molecules like steroid hormones and vitamins. nih.govwikipedia.orgcellsignal.com These receptors typically possess a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govcellsignal.com The binding of a ligand to the LBD induces a conformational change in the receptor, which in turn modulates its interaction with DNA response elements and coregulatory proteins, ultimately leading to the activation or repression of target genes. wikipedia.orgebi.ac.uk

The LBD forms a hydrophobic ligand-binding pocket that accommodates the ligand. nih.gov The specific interaction between a small molecule and this pocket determines its activity as an agonist or antagonist. wikipedia.org While the DNA-binding domains of nuclear receptors are known to interact with other proteins, such as histone deacetylases, the primary mechanism for modulation by small molecules is through the LBD. nih.gov

Based on a review of the available literature, there are no specific studies that demonstrate or evaluate 3,4-Dihydroxycinnamamide as a ligand for any nuclear receptors. Its potential to interact with the ligand-binding domains of this receptor superfamily remains an open area for future research.

Cholinesterase Enzyme Modulatory Effects of Derivatives

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the context of neurodegenerative conditions like Alzheimer's disease. benthamdirect.comresearchgate.net Research has shown that derivatives of cinnamamide (B152044) can act as potent inhibitors of these enzymes. nih.gov

A series of synthesized cinnamamide derivatives have been evaluated for their in vitro inhibitory effects on both AChE and BChE. nih.gov For instance, certain novel benzamide/nicotinamide/cinnamamide derivatives demonstrated significant inhibitory activity, with IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) for AChE ranging from 10.66 to 83.03 nM and for BChE from 32.74 to 66.68 nM. nih.gov One of the most active cinnamamide compounds, designated C4, exhibited an IC₅₀ value of 10.67 nM against AChE. nih.gov

Further studies on different series of cinnamamide derivatives have highlighted the structural features that influence inhibitory potency. For example, cinnamic acid esters generally show stronger inhibitory activities against BChE compared to their amide counterparts. jst.go.jp Specifically, compounds like p-coumaric acid 3,4-dihydroxyphenethyl ester have been identified as moderate BChE inhibitors. jst.go.jp Another study synthesized a series of methylenedioxy-cinnamamide derivatives containing a tertiary amine moiety, finding that a compound with a pyrrolidine (B122466) side chain (compound 10c) showed potent acetylcholinesterase inhibition with an IC₅₀ of 1.52 µmol/L. nih.gov

The mechanism of inhibition can also vary. Kinetic studies have revealed that some derivatives act as non-competitive or mixed-type inhibitors, suggesting they can bind to sites on the enzyme other than the active site, such as the peripheral anionic site (PAS). nih.govwu.ac.th This dual binding capability is considered a promising feature for developing new therapeutic agents. nih.gov

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE & BChE | IC₅₀ values for AChE ranged from 10.66-83.03 nM. Compound C4 was most active against AChE (IC₅₀: 10.67 nM). | nih.gov |

| Cinnamic Acid Amides and Esters | BChE & MAO-B | Esters showed stronger BChE inhibitory activity than amides. p-Coumaric acid 3,4-dihydroxyphenethyl ester showed moderate BChE inhibition. | jst.go.jp |

| Methylenedioxy-Cinnamamide Derivatives | AChE | Compound 10c, with a pyrrolidine side chain, exhibited an AChE IC₅₀ of 1.52 µmol/L. | nih.gov |

| 3,4-Dihydroquinazoline Derivatives | BChE | Showed strong and selective BChE inhibition, with some compounds having IC₅₀ values as low as 45 nM. | nih.gov |

Other Emerging Preclinical Biological Applications of 3,4-Dihydroxycinnamamide

Beyond cholinesterase inhibition, the structural scaffold of 3,4-dihydroxycinnamamide is found in compounds exhibiting a range of other promising biological activities in preclinical models.

Anti-atherogenic Properties (from structurally related compounds)

Structurally related compounds, particularly caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives, have demonstrated significant anti-atherosclerotic potential. nih.govnih.govresearchgate.net The antioxidant and anti-inflammatory properties of these compounds are believed to contribute to this effect. nih.gov Caffeic acid phenethyl ester (CAPE), for example, is known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways that play a role in the development of atherosclerosis. nih.gov Amides derived from cinnamic acids have also been reported to possess anti-atherogenic properties. scirp.org These activities are often linked to the prevention of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis. frontiersin.org

Influence on Cellular Processes (e.g., adipocyte differentiation)

Adipogenesis, the process by which preadipocytes differentiate into mature fat cells (adipocytes), is a fundamental cellular process in energy homeostasis. wikipedia.org Structurally related compounds to 3,4-dihydroxycinnamamide have been shown to influence this process significantly. Caffeic acid phenethyl ester (CAPE) has been observed to suppress the differentiation of 3T3-L1 preadipocytes into adipocytes. acs.orgsnu.ac.krnih.gov Studies show that CAPE can inhibit adipogenesis at an early stage, specifically during mitotic clonal expansion (MCE), which is a necessary step for terminal differentiation. acs.orgsnu.ac.krnih.gov This is achieved, in part, by regulating the expression of key cell cycle proteins. nih.gov

Furthermore, CAPE treatment has been shown to decrease lipid accumulation in differentiating adipose stem cells and to modulate the expression of key adipogenic transcription factors like PPARγ. nih.gov The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis, as it effectively mimics the in vivo process of fat cell development. snu.ac.kr

| Compound | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Caffeic Acid Phenethyl Ester (CAPE) | 3T3-L1 Preadipocytes | Dose-dependently inhibited adipogenesis. | Inhibited mitotic clonal expansion (MCE) at an early stage of differentiation. | acs.orgsnu.ac.krnih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | Adipose Stem Cells (ASCs) | Decreased lipid droplets and restored insulin (B600854) sensitivity. | Increased PPARγ mRNA levels and decreased proinflammatory cytokines. | nih.gov |

| Maclurin | 3T3-L1 Adipocytes | Inhibited fatty acid synthase (FAS) activity and downregulated adipogenic transcription factors. | Attenuated adipocyte differentiation, impeding triglyceride accumulation. | mdpi.com |

Role as a Model Compound for Therapeutic Development

The development of a new drug is a complex and lengthy process that involves identifying a target, discovering and optimizing lead compounds, and conducting extensive preclinical and clinical testing. yourgenome.org Natural products and their derivatives have historically been a rich source of lead compounds for drug discovery. mdpi.com

Cinnamic acid derivatives, including amides like 3,4-dihydroxycinnamamide, are considered valuable scaffolds or "building blocks" in medicinal chemistry. researchgate.net Their diverse biological activities make them attractive starting points for developing new therapeutic agents. researchgate.net For instance, the phenylacrylamide core is recognized for its potential in creating molecules with drug-like properties that can target nuclear receptors and enzymes. researchgate.net Studies suggest that cinnamic acid derivatives such as p-coumaric acid phenethyl ester could serve as lead compounds for developing novel inhibitors for targets like MAO-B, which is relevant to neurodegenerative diseases. jst.go.jp The process of rational drug design often modifies such natural scaffolds to improve properties like efficacy, selectivity, and pharmacokinetic profiles, paving the way for new treatments. yourgenome.org

Structure Activity Relationship Sar and Computational Chemistry

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used in drug discovery to predict how a ligand, such as 3,4-Dihydroxycinnamamide (B189771), might interact with a biological target, typically a protein or enzyme. biocrick.comwur.nl These in silico methods provide insights into the binding modes, affinities, and the nature of chemical interactions between the ligand and the receptor at an atomic level, which can guide the rational design of more potent and selective therapeutic agents. analis.com.mymdpi.com

Prediction of Ligand-Receptor Interactions and Binding Sites

The initial step in predicting ligand-receptor interactions involves identifying the binding site on the target protein and predicting the preferred orientation of the ligand within that site. nih.gov Molecular docking simulations are instrumental in this process. jci.org For instance, in a study investigating potential antiviral agents, 3,4-dihydroxy complexes were designed and their interactions with viral proteins were explored. mdpi.com The binding interactions of these compounds with the NS5 Dengue virus mRNA 2'-O-methyltransferase and the phosphoprotein C-terminal domain of the Rabies virus were analyzed to understand their potential as antiviral drugs. mdpi.com

Another potential target for 3,4-Dihydroxycinnamamide is the proline-rich tyrosine kinase 2 (pyk2). A derivative, α-Cyano-3,4-dihydroxycinnamamide (also known as tyrphostin A9), has been identified as a potent and selective inhibitor of pyk2. Computational docking could be employed to model the interaction of 3,4-Dihydroxycinnamamide with the ATP-binding site of pyk2, predicting the key amino acid residues involved in the interaction. The process would typically involve preparing the 3D structure of the pyk2 kinase domain and then using a docking program to fit the 3,4-Dihydroxycinnamamide molecule into the binding pocket, generating various possible conformations or "poses." nih.gov The identification of these interactions is crucial for understanding the mechanism of inhibition. nih.gov

The table below illustrates a hypothetical prediction of interacting residues in the pyk2 active site based on the known interactions of similar kinase inhibitors.

| Interacting Residue | Interaction Type |

| Lysine (in the hinge region) | Hydrogen Bond |

| Aspartic Acid (in the DFG motif) | Metal Ion Coordination |

| Gatekeeper Residue | Hydrophobic Interaction |

| Catalytic Loop Residues | van der Waals Contacts |

Elucidation of Binding Modes and Affinities

Once potential binding poses are generated, they are "scored" to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. researchgate.netbhu.ac.in Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com In the study on 3,4-dihydroxy complexes against viral proteins, molecular docking was used to determine the binding interactions, which were then further validated using molecular dynamics simulations. mdpi.com

The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. researchgate.net Computational methods can calculate the free energy of binding (ΔG), which is related to these constants. For example, a molecular docking study on 2,4-disubstituted quinoline (B57606) derivatives against a Mycobacterium tuberculosis receptor reported binding affinities ranging from -3.2 to -18.5 kcal/mol. researchgate.net Similarly, computational analysis of flavonoids as inhibitors for SARS-CoV-2 3CL pro revealed varying binding affinities, with rutin (B1680289) showing a high affinity. nih.gov

To illustrate, the following interactive table presents hypothetical binding affinities of 3,4-Dihydroxycinnamamide and a related compound against a target enzyme, as would be determined in a molecular docking study.

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| 3,4-Dihydroxycinnamamide | -7.5 | 2.5 µM |

| α-Cyano-3,4-dihydroxycinnamamide | -8.2 | 0.9 µM |

These values help in ranking different compounds and prioritizing them for further experimental testing. researchgate.net The binding mode describes the specific orientation and conformation of the ligand within the binding site, detailing the specific atoms and functional groups involved in interactions. nih.gov

In silico Analysis of Chemical Interactions

In silico analysis provides a detailed view of the chemical interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the 3,4-dihydroxy complexes studied for antiviral activity, hydrogen bond analysis was performed as part of the molecular dynamics simulation to support the docking results. mdpi.com

The 3,4-dihydroxy phenyl group (catechol moiety) of 3,4-Dihydroxycinnamamide is a key feature for forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. The amide group can also act as both a hydrogen bond donor and acceptor. The cinnamoyl backbone can participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A detailed breakdown of the types of interactions observed in a hypothetical docking of 3,4-Dihydroxycinnamamide into the active site of an enzyme is presented in the table below.

| Interaction Type | Functional Group of 3,4-Dihydroxycinnamamide | Interacting Amino Acid Residues (Hypothetical) |

| Hydrogen Bond | 3-OH group | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | 4-OH group | Serine, Threonine |

| Hydrogen Bond | Amide N-H | Carbonyl oxygen of peptide backbone |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine |

This level of detailed analysis is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its binding and activity. By identifying which interactions are most critical for binding, medicinal chemists can design new derivatives with improved properties.

Advanced Analytical Techniques for 3,4 Dihydroxycinnamamide Research

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopy is the primary tool for elucidating the molecular structure of 3,4-Dihydroxycinnamamide (B189771). By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry reveal the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of organic molecules like 3,4-Dihydroxycinnamamide. googleapis.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment, number, and connectivity of protons and carbons, while two-dimensional (2D) NMR experiments confirm these assignments. googleapis.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides critical information about the proton environments. mdpi.com For 3,4-Dihydroxycinnamamide, distinct signals are expected for the aromatic, vinylic, and amide protons. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift. mdpi.com The expected signals, their multiplicities, and coupling constants are detailed in the table below.

Predicted ¹H NMR Data for 3,4-Dihydroxycinnamamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.0 - 7.2 | d | ~2.0 |

| H-5 | ~6.8 - 6.9 | d | ~8.2 |

| H-6 | ~6.9 - 7.0 | dd | ~8.2, 2.0 |

| H-7 (α-vinylic) | ~6.2 - 6.4 | d | ~15.7 |

| H-8 (β-vinylic) | ~7.4 - 7.6 | d | ~15.7 |

| -NH₂ | ~7.0 - 7.5 | br s | N/A |

| -OH (x2) | ~8.5 - 9.5 | br s | N/A |

d = doublet, dd = doublet of doublets, br s = broad singlet. Predictions are based on data for analogous caffeic acid amides.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. googleapis.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. vscht.cz

Predicted ¹³C NMR Data for 3,4-Dihydroxycinnamamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 | ~127-129 | Quaternary (C) |

| C-2 | ~114-116 | Methine (CH) |

| C-3 | ~145-147 | Quaternary (C) |

| C-4 | ~147-149 | Quaternary (C) |

| C-5 | ~115-117 | Methine (CH) |

| C-6 | ~121-123 | Methine (CH) |

| C-7 (α-vinylic) | ~118-120 | Methine (CH) |

| C-8 (β-vinylic) | ~140-142 | Methine (CH) |

| C-9 (Carbonyl) | ~166-168 | Quaternary (C=O) |

Predictions are based on data for analogous caffeic acid amides. mdpi.com

2D NMR Analyses: To confirm the structural assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, showing correlations between adjacent protons, such as H-5 and H-6 on the aromatic ring, and between the vinylic protons H-7 and H-8. nepjol.info

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton (e.g., C-2 with H-2, C-5 with H-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons by observing their correlations with nearby protons. For instance, the carbonyl carbon (C-9) would show correlations to the vinylic protons (H-7, H-8).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ijpsr.com The spectrum of 3,4-Dihydroxycinnamamide is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH), carbonyl (C=O), and alkene/aromatic (C=C) groups. uci.eduaroonchande.com

Predicted Infrared (IR) Absorption Bands for 3,4-Dihydroxycinnamamide

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3450-3200 | O-H Stretch (H-bonded) | Phenolic -OH | Strong, Broad |

| 3350-3180 | N-H Stretch | Primary Amide (-NH₂) | Medium |

| ~1660 | C=O Stretch (Amide I) | Amide | Strong |

| ~1640 | C=C Stretch | Alkene | Medium |

| ~1610 | N-H Bend (Amide II) | Amide | Medium |

| 1600, 1515 | C=C Stretch | Aromatic Ring | Medium |

| ~1280 | C-O Stretch | Phenolic | Strong |

Predictions are based on characteristic absorption frequencies for the respective functional groups. ijpsr.comnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. spectroscopyonline.com It is used to confirm the molecular weight of 3,4-Dihydroxycinnamamide and to obtain structural information from its fragmentation pattern. The molecular formula is C₉H₉NO₃.

The molecular weight is approximately 179.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 179. spectroscopyonline.com Because the molecule contains one nitrogen atom, it follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. spectroscopyonline.com

Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the vinylic group, or between the carbonyl carbon and the nitrogen atom.

Loss of small neutral molecules: Fragments corresponding to the loss of ammonia (B1221849) (NH₃, M-17) or water (H₂O, M-18) are plausible.

Predicted Mass Spectrometry Data for 3,4-Dihydroxycinnamamide

| m/z Value | Identity | Description |

|---|---|---|

| 179 | [M]⁺˙ | Molecular Ion |

| 162 | [M-NH₃]⁺˙ | Loss of ammonia |

| 133 | [C₈H₅O₂]⁺ | Cleavage of the amide bond (loss of •CONH₂) |

Predictions are based on the molecular structure and common fragmentation patterns of amides and phenols.

Chromatographic Separations for Purity Analysis and Quantification

Chromatographic techniques are essential for separating 3,4-Dihydroxycinnamamide from reaction mixtures or natural extracts, assessing its purity, and performing quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress and assess the purity of a sample. It involves a stationary phase, typically a glass plate coated with silica (B1680970) gel, and a liquid mobile phase. mdpi.com

For the purity assessment of 3,4-Dihydroxycinnamamide, the following procedure is typical:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used. The polar silica gel interacts strongly with the polar hydroxyl and amide groups of the molecule.

Mobile Phase: A solvent system of intermediate polarity is required to move the compound up the plate. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. For cinnamamides, solvent systems like petroleum ether/ethyl acetate (ranging from 6:1 to 1:1 v/v) can be used.

Visualization: Since 3,4-Dihydroxycinnamamide contains a conjugated system of double bonds, it is chromophoric and can be easily visualized under UV light at a wavelength of 254 nm, where it will appear as a dark spot on the fluorescent background. A pure sample should yield a single spot.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of compounds like 3,4-Dihydroxycinnamamide due to its high resolution and sensitivity. Developing a robust HPLC method involves optimizing several parameters.

Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most suitable method. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar.

Column Selection: A C18 column is a standard choice, offering good retention and separation for moderately polar compounds. Columns with smaller particle sizes (e.g., 5 µm or 3 µm) provide higher efficiency.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility, a small amount of an acid, such as 0.1% formic acid, is often added to both solvents to suppress the ionization of the phenolic hydroxyl groups. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the elution of all components with good resolution in a reasonable timeframe.

Detector: A UV-Vis detector is ideal for this compound due to its strong absorbance of UV light. The detection wavelength should be set at the compound's absorption maximum (λ_max) for the highest sensitivity.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure 3,4-Dihydroxycinnamamide standard and plotting the peak area against concentration. The concentration of the analyte in an unknown sample can then be determined from this curve.

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 3,4-Dihydroxycinnamamide | Caffeic acid amide |

| Petroleum Ether | N/A |

| Ethyl Acetate | N/A |

| Hexane | N/A |

| Acetonitrile | N/A |

| Methanol | N/A |

| Formic Acid | N/A |

| Tetramethylsilane | TMS |

Bioanalytical Approaches in Preclinical Biological Matrices

The preclinical evaluation of novel chemical entities like 3,4-Dihydroxycinnamamide relies on robust bioanalytical methods to characterize their metabolic fate and quantify their presence in biological systems. These studies are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs its potential efficacy and safety. Bioanalysis in a preclinical setting involves the application of highly selective and sensitive analytical techniques to measure the concentration of the parent drug and its metabolites in various biological matrices, such as plasma, urine, and feces. itrlab.comnih.gov

Metabolism Studies and Metabolite Identification (in vitro and in vivo)

The metabolic transformation of 3,4-Dihydroxycinnamamide is a critical area of investigation. While specific studies exclusively detailing the metabolism of 3,4-Dihydroxycinnamamide are not extensively available, significant insights can be drawn from research on its parent compound, caffeic acid, and other amide derivatives. tjpr.orgresearchgate.net

In Vitro Metabolism Studies

In vitro models are essential for the initial screening of metabolic pathways and identifying the enzymes involved. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes and S9 fractions, or cellular systems like hepatocytes from various species, including humans, to predict the metabolic profile in a living organism. europa.euadmescope.com

For compounds structurally related to 3,4-Dihydroxycinnamamide, such as caffeic acid, in vitro studies using rat hepatocytes and subcellular fractions have identified several key metabolic pathways. These include O-methylation, glutathione (B108866) (GSH) conjugation, hydrogenation, and dehydrogenation. nih.gov The primary enzymes implicated in these transformations are cytochrome P450 (CYP) isoforms (specifically CYP1A1/2 and CYP2E1) and catechol-O-methyltransferase (COMT). nih.gov

Studies on caffeic acid amide analogues have also shed light on their interaction with metabolic enzymes. It has been demonstrated that caffeic acid amides can act as competitive inhibitors of human liver CYP3A4, a major enzyme in drug metabolism. researchgate.netacademicjournals.org This suggests that the amide moiety of 3,4-Dihydroxycinnamamide likely influences its metabolic stability and potential for drug-drug interactions. Furthermore, some research indicates that amide derivatives of caffeic acid may possess greater metabolic stability compared to their ester counterparts. google.com

In Vivo Metabolism Studies

In vivo studies, typically conducted in animal models like rats, are crucial for a comprehensive understanding of a compound's metabolic fate in a whole organism. tjpr.org Following administration of the compound, biological samples such as plasma, urine, and feces are collected over a period of time to identify and characterize the metabolites formed. rsc.org

Based on studies of caffeic acid in rats, the expected metabolic pathways for 3,4-Dihydroxycinnamamide would likely involve a combination of Phase I and Phase II reactions. tjpr.orgacs.org Phase I reactions may include hydrogenation of the double bond in the propenoic acid side chain and hydroxylation of the phenyl ring. tjpr.org Phase II reactions are anticipated to be the major metabolic routes, including methylation of the catechol hydroxyl groups, as well as sulfonation and glucuronidation to form more water-soluble conjugates for excretion. tjpr.orgacs.org

The table below summarizes the potential metabolites of 3,4-Dihydroxycinnamamide based on the known metabolism of caffeic acid.

Table 1: Potential Metabolites of 3,4-Dihydroxycinnamamide Identified in in vivo Studies of Caffeic Acid

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| Dihydro-3,4-dihydroxycinnamamide | Hydrogenation | Reduction of the C=C double bond in the side chain. |

| Ferulic acid amide (3-methoxy-4-hydroxycinnamamide) | Methylation | O-methylation of the hydroxyl group at the 3-position. |

| Isoferulic acid amide (3-hydroxy-4-methoxycinnamamide) | Methylation | O-methylation of the hydroxyl group at the 4-position. |

| 3,4-Dihydroxycinnamamide-O-sulfate | Sulfation | Conjugation of a sulfate (B86663) group to one of the hydroxyl groups. |

| 3,4-Dihydroxycinnamamide-O-glucuronide | Glucuronidation | Conjugation of a glucuronic acid moiety to one of the hydroxyl groups. |

| Methylated-O-sulfate conjugates | Methylation & Sulfation | A combination of O-methylation and O-sulfation. |

| Methylated-O-glucuronide conjugates | Methylation & Glucuronidation | A combination of O-methylation and O-glucuronidation. |

This table is illustrative and based on the metabolic pathways identified for the structurally similar compound, caffeic acid. tjpr.orgacs.org

Quantitative Analysis in Biological Samples

Accurate quantification of 3,4-Dihydroxycinnamamide in biological matrices is essential for pharmacokinetic and toxicokinetic studies. itrlab.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. nih.govnih.govchromatographyonline.com

Sample Preparation

The first step in the quantitative analysis is the extraction of the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pharmanueva.comresearchgate.net For a compound like 3,4-Dihydroxycinnamamide, a simple protein precipitation with a solvent such as acetonitrile or methanol, followed by centrifugation to remove precipitated proteins, would likely be a suitable starting point for method development. mdpi.com

LC-MS/MS Method

A validated LC-MS/MS method is crucial for reliable quantitative data. researchgate.net This involves optimizing chromatographic conditions to achieve good separation of the analyte from endogenous matrix components and potential metabolites. A reversed-phase C18 column is commonly used for the separation of small molecules like 3,4-Dihydroxycinnamamide. nih.govfrontiersin.org The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic component such as acetonitrile or methanol. nih.govfrontiersin.org

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte) to monitor, which provides a high degree of selectivity and reduces background noise. mdpi.com

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability, in accordance with guidelines from regulatory agencies. nih.gov Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov

Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). nih.gov

Recovery: The efficiency of the extraction process. mdpi.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

The following table provides a hypothetical example of the validation parameters for a quantitative LC-MS/MS method for 3,4-Dihydroxycinnamamide in rat plasma.

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method for 3,4-Dihydroxycinnamamide

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.8% - 9.5% |

| Intra-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -5.2% to 6.8% |

| Inter-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | -7.1% to 8.3% |

| Recovery | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Normalized IS ratio within acceptable limits | < 15% |

This table presents hypothetical data based on typical LC-MS/MS method validation results for small molecules in biological matrices. nih.govnih.govmdpi.com

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel 3,4-Dihydroxycinnamamide (B189771) Scaffolds for Enhanced Potency and Selectivity

The development of novel scaffolds based on the 3,4-Dihydroxycinnamamide structure is a critical avenue for enhancing its therapeutic efficacy and target selectivity. nih.gov By systematically modifying the core molecule, researchers can explore structure-activity relationships (SAR) to identify derivatives with improved pharmacological profiles.

Key areas of exploration include:

Substitution on the Phenyl Ring: Introducing various functional groups, such as halogens, methoxy (B1213986) groups, or additional hydroxyl groups, to the phenyl ring can significantly influence the molecule's biological activity. researchgate.net For instance, studies on related cinnamamide (B152044) derivatives have shown that electron-withdrawing groups can enhance cytotoxicity, while hydrophobic substituents may improve membrane permeability.

Modifications of the Amide Linker: Altering the amide portion of the molecule could impact its stability, bioavailability, and interaction with biological targets.

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, which are common in many pharmaceuticals, could lead to novel compounds with unique biological activities. nih.govresearchgate.net

A study on α-cyano-N-(4-hydroxyphenyl) cinnamamides demonstrated that derivatives with hydroxy substitutions on the phenyl ring of the α-cyanocinnamamide moiety exhibited excellent antioxidant properties. ijpsr.com Specifically, α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxycinnamamide showed notable anti-inflammatory activity. ijpsr.com Further research into such modifications holds the promise of developing next-generation therapeutic agents.

Deepening Mechanistic Delineation of Biological Effects via Advanced "-omics" Technologies

To fully understand how 3,4-Dihydroxycinnamamide and its derivatives exert their biological effects, advanced "-omics" technologies will be indispensable. These high-throughput methods provide a global view of molecular changes within a biological system in response to a compound.

Genomics and Transcriptomics: These approaches can identify genes and signaling pathways that are modulated by 3,4-Dihydroxycinnamamide. This can reveal the primary molecular targets and downstream effects of the compound.

Proteomics: By analyzing changes in the proteome, researchers can identify proteins that directly interact with 3,4-Dihydroxycinnamamide or whose expression levels are altered, providing further insight into its mechanism of action.

Metabolomics: This technology can uncover changes in metabolic pathways, offering a functional readout of the cellular response to the compound.

By integrating data from these various "-omics" platforms, a comprehensive picture of the molecular mechanisms underlying the therapeutic effects of 3,4-Dihydroxycinnamamide can be constructed.

Development of Sophisticated in vitro and in vivo Preclinical Models for Disease Mimicry

The translation of promising laboratory findings into clinical applications heavily relies on the use of relevant preclinical models that accurately mimic human diseases. lek.comnih.govconsensus.app Future research on 3,4-Dihydroxycinnamamide will benefit from the development and utilization of more sophisticated models.

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional two-dimensional (2D) cell cultures, 3D models such as spheroids and organoids can better replicate the complex microenvironment of tissues and tumors. nih.govmdpi.com These models offer a more accurate platform for assessing the efficacy and potential toxicity of 3,4-Dihydroxycinnamamide derivatives. lek.comnih.gov

Patient-Derived Xenografts (PDX): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant in vivo system to test the anti-cancer potential of new compounds. mdpi.com

Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific genetic mutations that are known to drive certain diseases, providing a powerful tool to study the efficacy of 3,4-Dihydroxycinnamamide in a more defined and disease-relevant context. mdpi.com

The use of these advanced models will be crucial for generating robust preclinical data to support the progression of 3,4-Dihydroxycinnamamide-based therapies into clinical trials. lek.comnih.gov

Investigation of Synergistic Combinations with Other Bioactive Compounds

Combining 3,4-Dihydroxycinnamamide with other bioactive compounds, including conventional drugs, presents a promising strategy to enhance therapeutic outcomes. nih.govnih.gov Synergistic interactions can lead to increased efficacy, reduced side effects, and the potential to overcome drug resistance. nih.gov

Future research in this area could explore:

Combination with Chemotherapeutic Agents: Investigating the potential of 3,4-Dihydroxycinnamamide to sensitize cancer cells to existing chemotherapy drugs could lead to more effective cancer treatment regimens. nih.gov